1-Methyl-3-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]imidazolidin-2-one
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Description
The compound is a derivative of imidazolidin-2-one, which is a type of cyclic urea. It also contains a piperidine ring, which is a common structure in many pharmaceuticals, and a trifluoro hydroxypropyl group, which introduces elements of polarity and could potentially increase the compound’s reactivity .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a piperidine ring (a six-membered ring with one nitrogen atom), an imidazolidin-2-one group (a five-membered ring containing two nitrogen atoms and a carbonyl group), and a trifluoro hydroxypropyl group (a three-carbon chain with three fluorine atoms and a hydroxyl group) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the electron-withdrawing effect of the trifluoro group, the nucleophilicity of the hydroxyl group, and the potential for the imidazolidin-2-one ring to act as a hydrogen bond donor and acceptor .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the trifluoro group could increase its polarity and potentially its boiling point .Future Directions
properties
IUPAC Name |
1-methyl-3-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3N3O2/c1-16-6-7-18(11(16)20)9-2-4-17(5-3-9)8-10(19)12(13,14)15/h9-10,19H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGCOYHMFNMSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2CCN(CC2)CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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